5-fluoro-3-methyl-1H-pyrimidine-2,4-dione
Overview
Description
5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
The primary target of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, also known as 3-methyl-5-fluorouracil, is the enzyme thymidylate synthase . This enzyme plays a crucial role in the synthesis of the pyrimidine thymidylate, a nucleotide required for deoxyribonucleic acid (DNA) replication .
Mode of Action
3-Methyl-5-fluorouracil acts as a thymidylate synthase inhibitor, blocking the synthesis of the pyrimidine thymidylate . This results in the disruption of DNA replication, leading to cancerous cell death via a process known as thymineless death .
Biochemical Pathways
The action of 3-methyl-5-fluorouracil affects the biochemical pathway of DNA synthesis. By inhibiting thymidylate synthase, it prevents the formation of thymidylate, a key component of DNA . This disruption in the DNA synthesis pathway leads to the inability of cancer cells to replicate, resulting in cell death .
Pharmacokinetics
The pharmacokinetics of 3-methyl-5-fluorouracil is characterized by its rapid entry into the cell, facilitated by the same transport mechanism as uracil . Once inside the cell, 3-methyl-5-fluorouracil is converted into several active metabolites that disrupt RNA synthesis and the action of thymidylate synthase . The oral absorption of 5-fluorouracil is incomplete with a short biological half-life, leading to the frequent administration requirement and severe side effects .
Result of Action
The result of 3-methyl-5-fluorouracil’s action at the molecular and cellular level is the disruption of DNA replication in cancer cells, leading to cell death . This is achieved through the inhibition of thymidylate synthase and the subsequent disruption of the DNA synthesis pathway .
Action Environment
The action, efficacy, and stability of 3-methyl-5-fluorouracil can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment can affect the drug’s metabolism and hence its efficacy . Additionally, the drug’s stability can be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis. By inhibiting thymidylate synthase, this compound disrupts the production of thymidine monophosphate, a nucleotide required for DNA replication. This inhibition leads to a decrease in DNA synthesis and cell proliferation .
Additionally, this compound interacts with RNA and DNA by incorporating itself into these nucleic acids. This incorporation results in the disruption of RNA processing and function, further contributing to its cytotoxic effects . The compound also interacts with various RNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, inhibiting their activity and leading to altered RNA function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by inhibiting DNA synthesis and disrupting RNA processing. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of thymidylate synthase by this compound leads to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis .
Moreover, the incorporation of this compound into RNA disrupts normal RNA processing and function, leading to altered gene expression and impaired protein synthesis . These cellular effects contribute to the compound’s cytotoxicity and its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of thymidylate synthase, which prevents the synthesis of thymidine monophosphate and disrupts DNA replication . This inhibition is achieved through the formation of a stable ternary complex between this compound, thymidylate synthase, and the cofactor 5,10-methylenetetrahydrofolate .
Additionally, this compound is incorporated into RNA and DNA, leading to the disruption of nucleic acid structure and function . This incorporation interferes with RNA processing and function, resulting in altered gene expression and impaired protein synthesis . The compound also inhibits RNA-modifying enzymes, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over time .
Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, including continued inhibition of DNA synthesis and disruption of RNA processing . These temporal effects highlight the importance of understanding the compound’s stability and degradation in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits thymidylate synthase and disrupts DNA synthesis, leading to reduced tumor growth . At higher doses, this compound can cause toxic effects, including bone marrow suppression, gastrointestinal toxicity, and neurotoxicity .
Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity . These dosage effects underscore the importance of optimizing the dosage of this compound in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized to 5-fluoro-2’-deoxyuridine-5’-O-monophosphate, which inhibits thymidylate synthase and disrupts DNA synthesis . Additionally, this compound is incorporated into RNA and DNA, leading to the disruption of nucleic acid structure and function .
The metabolism of this compound involves various enzymes and cofactors, including thymidine phosphorylase, dihydropyrimidine dehydrogenase, and uridine phosphorylase . These metabolic pathways contribute to the compound’s cytotoxic effects and its potential as an anticancer agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported into cells via nucleoside transporters, such as the equilibrative nucleoside transporter 1 and the concentrative nucleoside transporter 1 . Once inside the cell, this compound is distributed to various cellular compartments, including the nucleus and cytoplasm .
The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and transporters . These interactions play a crucial role in determining the compound’s therapeutic efficacy and cytotoxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and RNA processing . The targeting of this compound to the nucleus is facilitated by its incorporation into nucleic acids and its interactions with nuclear proteins .
Post-translational modifications and targeting signals also play a role in directing this compound to specific cellular compartments . These factors contribute to the compound’s subcellular localization and its ability to disrupt nucleic acid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione typically involves the fluorination of a suitable pyrimidine precursor. One common method is the direct fluorination of 3-methyluracil using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound’s purity and suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 3-position can be oxidized to form a carboxyl group.
Reduction: The carbonyl groups at positions 2 and 4 can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 5-substituted pyrimidine derivatives.
Oxidation: Formation of 3-carboxy-5-fluoropyrimidine-2,4-dione.
Reduction: Formation of 5-fluoro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Scientific Research Applications
5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of DNA synthesis and repair.
Medicine: Investigated for its anticancer properties, particularly in the treatment of solid tumors.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar structure but lacks the methyl group at the 3-position.
5-Fluorodeoxyuridine: Another fluorinated pyrimidine used in cancer treatment.
5-Fluorocytosine: An antifungal agent with a fluorine atom at the 5-position of the pyrimidine ring.
Uniqueness
5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and biological activities. The methyl group at the 3-position enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other fluorinated pyrimidines.
Properties
IUPAC Name |
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXNFCXYRIAWDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317467 | |
Record name | 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4840-69-1 | |
Record name | NSC316061 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do the fluorescence properties of 3-Methyl-5-fluorouracil provide about its behavior in aqueous solutions?
A: Research indicates that 3-Methyl-5-fluorouracil exhibits fluorescence, particularly its rarer tautomeric forms. [] This fluorescence arises from the excitation of uracil homoassociates in the solution. The excitation energy triggers an intramolecular proton transfer (IPT), leading to the formation of a pair of rare 3-Methyl-5-fluorouracil tautomers. Subsequently, one of these tautomers undergoes radiative deactivation, resulting in the observed fluorescence. This phenomenon sheds light on the dynamic equilibrium between different tautomeric forms of 3-Methyl-5-fluorouracil in aqueous environments. []
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